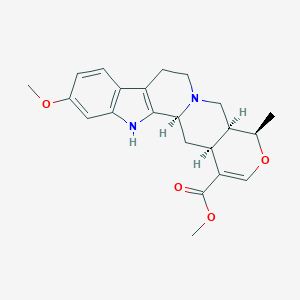
Raunitidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raunitidine, also known as this compound, is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Uses
Ranitidine is indicated for several conditions:
- Duodenal Ulcers : Ranitidine is effective in the short-term treatment of active duodenal ulcers, promoting healing and reducing recurrence rates when administered at a dosage of 150 mg at night .
- Gastric Ulcers : It aids in both the treatment and maintenance of gastric ulcers, allowing for healing and symptom relief .
- Gastroesophageal Reflux Disease (GERD) : Ranitidine is utilized to alleviate symptoms of GERD and treat erosive esophagitis diagnosed via endoscopy .
- Zollinger-Ellison Syndrome : It controls gastric acid hypersecretion associated with this syndrome, proving beneficial in cases resistant to other treatments .
Pharmacological Profile
Ranitidine's potency is significantly higher than that of cimetidine, being four to ten times more effective in inhibiting stimulated gastric acid secretion. This makes it a preferred choice for patients requiring acid suppression therapy .
Table 1: Comparison of Ranitidine with Other H2-Receptor Antagonists
| Drug | Potency (vs Cimetidine) | Common Uses |
|---|---|---|
| Ranitidine | 4-10 times | Duodenal ulcers, GERD |
| Cimetidine | Baseline | Duodenal ulcers |
| Famotidine | Higher than Ranitidine | GERD, Zollinger-Ellison syndrome |
Safety and Carcinogenic Concerns
Recent studies have highlighted the instability of ranitidine, particularly its potential to form N-Nitrosodimethylamine (NDMA), a probable human carcinogen. Under certain conditions, such as low pH and the presence of nitrites, NDMA formation can significantly increase .
Case Studies on Carcinogenicity
- Valisure Study : Demonstrated that ranitidine could produce NDMA in simulated gastric conditions, raising concerns about its safety profile .
- Multinational Cohort Study : Analyzed the cancer risk associated with ranitidine use compared to other H2-receptor antagonists. The study found no significant increase in cancer risk among ranitidine users compared to users of other H2RAs .
Regulatory Actions and Market Impact
Due to safety concerns, regulatory bodies such as the U.S. Food and Drug Administration have issued warnings regarding ranitidine's use. The drug has been withdrawn from many markets globally due to its association with NDMA production and potential carcinogenic effects .
Eigenschaften
CAS-Nummer |
14883-83-1 |
|---|---|
Molekularformel |
C22H26N2O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
methyl (1S,15S,16R,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16+,17+,20+/m1/s1 |
InChI-Schlüssel |
KXEMQEGRZWUKJS-OVXHWVBHSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Isomerische SMILES |
C[C@@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Kanonische SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Synonyme |
Raunitidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















